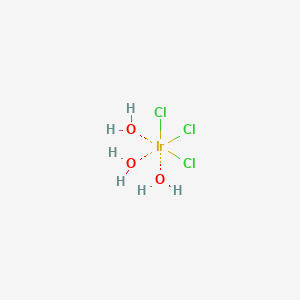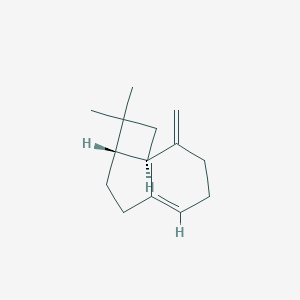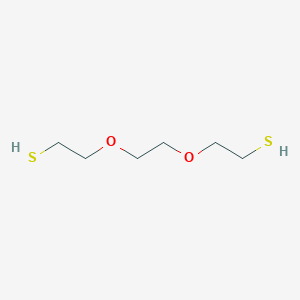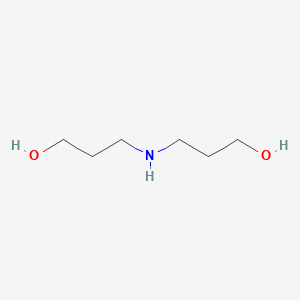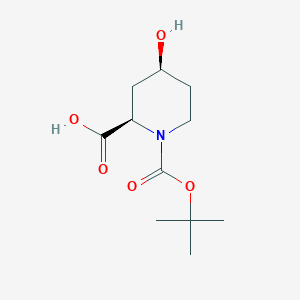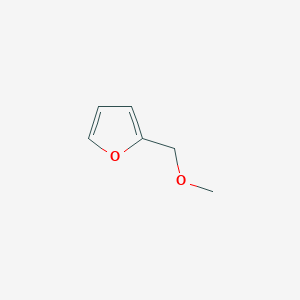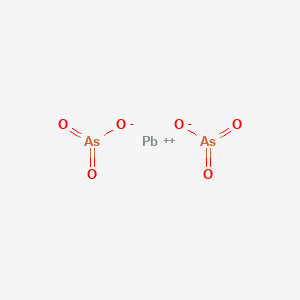
Arsenenic acid, lead(2+) salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic acid, lead(2+) salt (9CI) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and has a variety of applications in the laboratory.
Wirkmechanismus
The mechanism of action of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is not well understood. However, it is believed to work by binding to sulfhydryl groups on proteins and enzymes, which can disrupt their function. This can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a variety of organisms, including humans. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems, including skin lesions, respiratory problems, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to dispose of safely.
Zukünftige Richtungen
There are several future directions for the use of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) in scientific research. One direction is to further explore its mechanism of action and how it interacts with proteins and enzymes. Another direction is to explore its potential as an insecticide or herbicide. Additionally, research could be done to explore its potential as a treatment for certain types of cancer or other diseases.
Conclusion:
In conclusion, arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is a chemical compound that has a variety of applications in scientific research. It can be synthesized by reacting lead(II) acetate with arsenic acid and has been used as a reagent in analytical chemistry and in the synthesis of other compounds. Its mechanism of action is not well understood, but it is believed to disrupt the function of proteins and enzymes. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can be synthesized by reacting lead(II) acetate with arsenic acid. The resulting product is a white crystalline powder that is soluble in water. The reaction can be written as follows:
Pb(CH3COO)2 + H3AsO4 → PbHAsO4 + 2CH3COOH
Wissenschaftliche Forschungsanwendungen
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been used in a variety of scientific research applications. It has been used as a reagent in analytical chemistry to determine the presence of lead and arsenic in various samples. It has also been used in the synthesis of other compounds, such as lead arsenate, which has been used as an insecticide.
Eigenschaften
CAS-Nummer |
13464-43-2 |
|---|---|
Produktname |
Arsenenic acid, lead(2+) salt (9CI) |
Molekularformel |
As2O6Pb |
Molekulargewicht |
453 g/mol |
InChI |
InChI=1S/2AsHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
LNLYNKWBHOWYRS-UHFFFAOYSA-L |
SMILES |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
Kanonische SMILES |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
Andere CAS-Nummern |
13464-43-2 |
Synonyme |
LEAD METAARSENATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







